

Zuranolone Phase 3 Clinical Trial Outcomes: A Comparative Post-Hoc Analysis

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A detailed guide for researchers, scientists, and drug development professionals comparing **Zuranolone**'s performance with alternative treatments for Major Depressive Disorder and Postpartum Depression, supported by experimental data from Phase 3 clinical trials.

This guide provides a comprehensive post-hoc analysis of the Phase 3 clinical trial outcomes for **Zuranolone** in the treatment of Major Depressive Disorder (MDD) and Postpartum Depression (PPD). It offers a comparative perspective by presenting data alongside alternative therapeutic options, namely Brexanolone for PPD and select Selective Serotonin Reuptake Inhibitors (SSRIs) for MDD. The information is structured to facilitate a clear understanding of the experimental designs, quantitative outcomes, and underlying mechanisms of action.

I. Data Presentation: Comparative Efficacy in MDD and PPD

The following tables summarize the key efficacy data from the **Zuranolone** Phase 3 clinical trials and comparator studies. The primary measure of efficacy in these trials was the change from baseline in the 17-item Hamilton Depression Rating Scale (HAMD-17) total score, a widely used clinician-administered assessment of depression severity. The Montgomery-Åsberg Depression Rating Scale (MADRS) was often a key secondary endpoint.

Major Depressive Disorder (MDD)



Trial	Drug Regimen	N	Baseline HAMD-17 (Mean)	Change from Baseline in HAMD- 17 at Primary Endpoint	Placebo- Adjusted Difference (P-value)	Primary Endpoint
WATERFA LL	Zuranolone 50 mg	268	26.8	-14.1[1][2] [3][4][5]	-1.7 (p=0.0141) [1][3][4]	Day 15[1] [2][3][4][6]
Placebo	269	26.9	-12.3[1][2] [3]			
CORAL	Zuranolone 50 mg + ADT	210	~26.7	-8.9[7][8][9] [10]	-1.9 (p=0.0004) [7][8][9]	Day 3[5][6] [7][8][9][10] [11][12]
Placebo + ADT	215	~26.7	-7.0[7][8][9] [10]			
MOUNTAI N	Zuranolone 30 mg	194	≥22	-12.5[13] [14]	-1.4 (p=0.116) [13][14]	Day 15[13] [14][15]
Placebo	193	≥22	-11.1[13] [14]			
Vilazodone Phase 3	Vilazodone 40 mg	-	-	-18.9	Statistically significant vs. placebo (p<0.0001) [9]	Week 8[9] [16][17]
Placebo	-	-	-7.4[9]			
Escitalopra m vs. SSRIs/Venl afaxine	Escitalopra m	1345	-	Statistically superior to convention al SSRIs in	1.22 point difference vs. SSRIs	End of study (most were



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mean	(p<0.001)	8 weeks)	
MADRS	[18]	[18]	
change			

al SSRIs

Convention

ADT: Antidepressant Therapy

1102

Postpartum Depression (PPD)



Trial	Drug Regimen	N	Baseline HAMD-17 (Mean)	Change from Baseline in HAMD- 17 at Primary Endpoint	Placebo- Adjusted Difference (P-value)	Primary Endpoint
SKYLARK	Zuranolone 50 mg	98	≥26[19][20]	-15.6[20]	-4.0 (p=0.0007) [20][21]	Day 15[19] [20]
Placebo	97	≥26[20]	-11.6[20] [21]			
ROBIN	Zuranolone 30 mg	76	≥26	Statistically significant improveme nt vs. placebo	-	Day 15[3]
Placebo	77	≥26				
Brexanolon e Study 1 (Severe PPD)	Brexanolon e 90 μg/kg/hr	45	>25	-17.7[22] [23]	-3.7	60 hours[20] [22][23][24] [25][26][27]
Brexanolon e 60 μg/kg/hr	47	>25	-19.9[22] [23]	-5.9 (p<0.05) [22][23]		
Placebo	46	>25	-14.0[22] [23][27]			
Brexanolon e Study 2 (Moderate PPD)	Brexanolon e 90 μg/kg/hr	54	20-25	-14.6[23]	-2.5 (p<0.05) [23]	60 hours[20] [22][23][24] [25][26][27]
Placebo	54	20-25	-12.1[23]			



II. Experimental Protocols Zuranolone Phase 3 Program (MDD & PPD)

The **Zuranolone** Phase 3 program for MDD (LANDSCAPE program) and PPD (NEST program) consisted of several randomized, double-blind, placebo-controlled trials.

- Study Designs:
 - WATERFALL (MDD): This study evaluated the efficacy and safety of **Zuranolone** 50 mg in adults with MDD.[4][5][6][15] Patients were randomized to receive **Zuranolone** 50 mg or placebo once nightly for 14 days.[4][6] The primary endpoint was the change from baseline in the HAMD-17 total score at Day 15.[4][6]
 - CORAL (MDD): This trial assessed **Zuranolone** 50 mg co-initiated with a standard-of-care antidepressant (ADT) versus placebo plus ADT in adults with MDD.[6][7][8][9][12] Patients received either **Zuranolone** or placebo for 14 days alongside an open-label ADT, which was continued for an additional 28 days.[6][7][8][9][12] The primary endpoint was the change from baseline in HAMD-17 total score at Day 3.[5][6][7][8][9][11][12]
 - MOUNTAIN (MDD): This study enrolled adult outpatients with MDD and randomized them to receive **Zuranolone** 20 mg, 30 mg, or placebo for 14 days.[7][13][14][15] This was followed by an observation period up to day 42 and an extended follow-up to day 182.[7] [13][14][15] The primary endpoint was the change from baseline in HAMD-17 at Day 15.[7] [13][14][15]
 - SKYLARK (PPD): This trial evaluated **Zuranolone** 50 mg compared to placebo in women with severe PPD.[20][21][28][29] Participants were randomized to receive a 14-day course of once-daily oral **Zuranolone** or placebo and were followed for 45 days.[20][30] The primary endpoint was the change from baseline in HAMD-17 total score at Day 15.[20]
- Inclusion Criteria (General):
 - MDD Trials: Adult patients (typically 18-64 years) diagnosed with MDD according to DSM-5 criteria, with a baseline HAMD-17 score indicating at least moderate to severe depression (e.g., ≥22 or ≥24).[2][5][7][13][14][15][31]



PPD Trials: Women aged 18-45 years, within 6 months postpartum, who experienced a
major depressive episode that began in the third trimester or within four weeks of delivery,
with a baseline HAMD-17 score of ≥26, indicating severe depression.[3][20][21][30]

Outcome Measures:

- Primary: Change from baseline in HAMD-17 total score at the specified primary endpoint (Day 3 or Day 15).
- Secondary: Included changes from baseline in MADRS and Hamilton Anxiety Rating Scale (HAM-A) scores, as well as rates of response (≥50% reduction in HAMD-17) and remission (HAMD-17 score ≤7).

Brexanolone Phase 3 Program (PPD)

The Phase 3 program for Brexanolone in PPD consisted of two multicenter, randomized, double-blind, placebo-controlled trials.

• Study Design:

- Two separate studies were conducted for severe PPD (HAMD-17 ≥26) and moderate PPD (HAMD-17 20-25).[20][23][26]
- Participants received a single 60-hour intravenous infusion of Brexanolone or placebo.[25]
 [26] In the severe PPD study, two different doses of Brexanolone were evaluated (60 μg/kg/hr and 90 μg/kg/hr).[20][23]
- The primary efficacy endpoint was the change from baseline in the HAMD-17 total score at 60 hours.[25]

Inclusion Criteria:

- Women aged 18-45 years who were less than 6 months postpartum and had a major depressive episode that started no earlier than the third trimester and no later than four weeks after delivery.[20][23]
- Exclusion criteria included a history of schizophrenia, bipolar disorder, or schizoaffective disorder.[20][23]



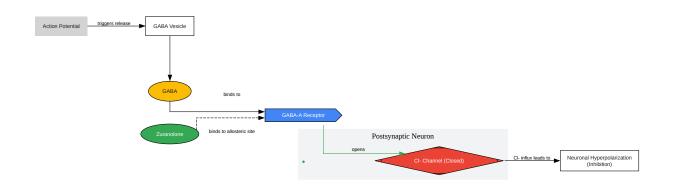
SSRI Phase 3 Trials (MDD)

- Vilazodone: A prospective, multicenter, randomized, comparative study over eight weeks evaluated Vilazodone (10-40mg/day) against Escitalopram (10-40 mg/day) and placebo in adults with MDD.[9] The primary efficacy assessment was the change in HAMD-17 score.[9]
- Escitalopram: Numerous trials have established the efficacy of Escitalopram. A metaanalysis of ten studies compared Escitalopram to conventional SSRIs and venlafaxine XR, with the primary outcome being the mean change in MADRS total score.[18]

III. Signaling Pathways and Experimental Workflows Zuranolone's Mechanism of Action

Zuranolone is a neuroactive steroid that acts as a positive allosteric modulator of GABA-A receptors.[1][14][24][32][33] Its mechanism is distinct from traditional antidepressants that primarily target monoaminergic systems.[24][33] By binding to a site on the GABA-A receptor different from the GABA binding site, **Zuranolone** enhances the receptor's response to GABA, the primary inhibitory neurotransmitter in the central nervous system.[24][32] This potentiation of GABAergic signaling leads to increased neuronal inhibition, which is thought to rapidly rebalance the dysregulated neural circuits implicated in depression.[2][24][32] **Zuranolone** modulates both synaptic and extrasynaptic GABA-A receptors, contributing to both phasic and tonic inhibition.[1][32]





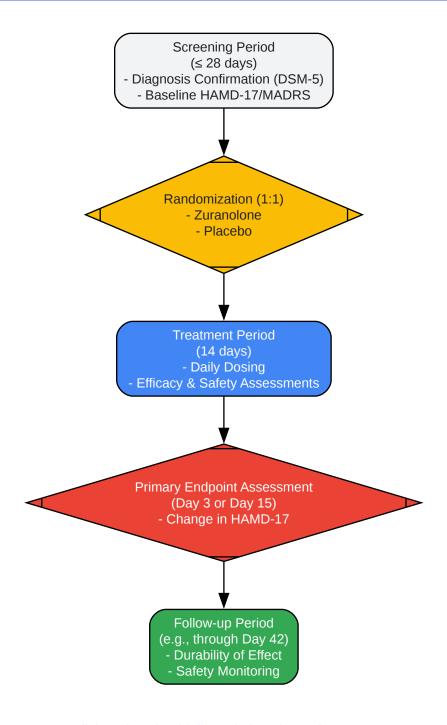
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Zuranolone's positive allosteric modulation of the GABA-A receptor.

Clinical Trial Workflow

The typical workflow for the **Zuranolone** Phase 3 trials involved several key stages, from patient screening to follow-up, ensuring a rigorous evaluation of the drug's efficacy and safety.





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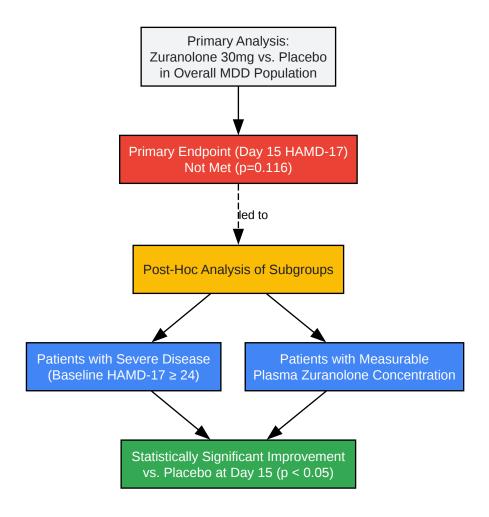
A generalized workflow for the **Zuranolone** Phase 3 clinical trials.

Logical Relationship: Post-Hoc Analysis of the MOUNTAIN Study

A post-hoc analysis of the MOUNTAIN study was conducted to explore the efficacy of **Zuranolone** 30 mg in specific patient subgroups, as the primary endpoint was not met in the



overall population.[13][14] This analysis revealed a statistically significant improvement in depressive symptoms in patients with more severe disease or with measurable plasma concentrations of the drug.[13][14]



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Logical flow of the post-hoc analysis of the MOUNTAIN study.

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